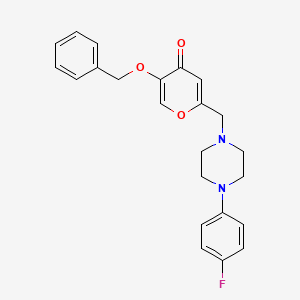

5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

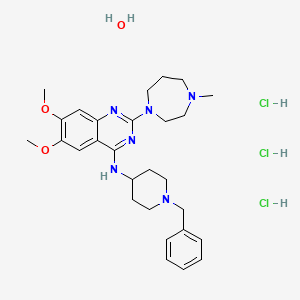

The compound “5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorophenyl group could introduce interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyran and piperazine rings, as well as the fluorophenyl and benzyloxy groups. The oxygen in the pyran ring and the nitrogen in the piperazine ring could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis and Antibacterial Applications

Research has led to the synthesis of novel compounds that exhibit potent antibacterial efficacies. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing significant antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated more effective biofilm inhibition activities than reference drugs like Ciprofloxacin, highlighting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial Activity

Derivatives of 1,2,4-Triazole and other novel compounds have been synthesized and screened for their antimicrobial activities. Some of these derivatives have been found to possess good or moderate activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).

DNA Gyrase Inhibitors and Antibacterial Agents

Compounds have been designed and synthesized as potential DNA gyrase inhibitors and antibacterial agents. These studies are crucial in identifying new therapeutic agents against resistant bacterial infections (Chung & Kim, 1997).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds has been conducted to explore their potential as anti-inflammatory and analgesic agents. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and displaying significant analgesic and anti-inflammatory activities, comparable to standard drugs (Abu‐Hashem et al., 2020).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Efforts have been made to synthesize and screen compounds for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, a crucial enzyme for bacterial DNA replication. This research is significant for developing new treatments against tuberculosis, particularly in the face of rising drug resistance (Reddy et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c24-19-6-8-20(9-7-19)26-12-10-25(11-13-26)15-21-14-22(27)23(17-28-21)29-16-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNVKVQKQBGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)

![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)